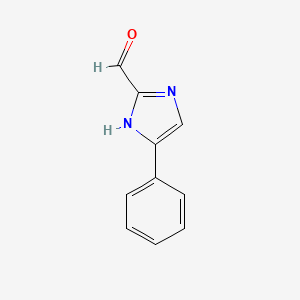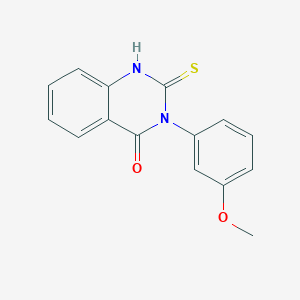
2-巯基-3-(3-甲氧基苯基)-3H-喹唑啉-4-酮
描述
2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗病毒活性
已经研究了2-巯基-3-(3-甲氧基苯基)-3H-喹唑啉-4-酮及其衍生物的潜在抗菌和抗病毒性能。例如,从2-巯基-3-(取代甲氨基)喹唑啉-4(3H)-酮合成的化合物表现出显著的抗菌和抗真菌活性,以及对MT-4细胞中HIV-1和HIV-2的抗HIV活性(Alagarsamy et al., 2004)。此外,新的取代2-巯基喹唑啉类似物已经制备并进行了抗菌活性筛选,其中一些显示出广谱的有效性(El-Azab, 2007)。
抗氧化性质
已经对喹唑啉-4(3H)-酮的抗氧化性质进行了研究。在一项研究中,合成了两系列2-取代喹唑啉-4(3H)-酮,并使用各种方法评估了它们的抗氧化活性,结果显示羟基和甲氧基取代基增强了抗氧化活性(Mravljak et al., 2021)。
抗炎和镇痛性质
该化合物已被研究其潜在的镇痛和抗炎性质。从2-叠氮基-3-(3-甲氧基苯基)-喹唑啉-4(3H)-酮合成的新型3-(3-甲氧基苯基)-2-取代氨基喹唑啉-4(3H)-酮被发现具有显著的镇痛和抗炎活性,其中一些化合物与标准药物相比显示出中等效力(Alagarsamy et al., 2011)。
抗癌潜力
已经探索了2-巯基喹唑啉衍生物的潜在抗癌性能。
几项研究合成并筛选了2-取代巯基喹唑啉类似物进行体外抗肿瘤活性研究,鉴定出具有显著抗癌效果的化合物(Khalil等,2003)。此外,一系列2-巯基喹唑啉-4-酮类似物被评估其对DHFR的抑制和抗肿瘤活性,其中一些化合物对各种癌细胞系表现出相当的效力(El-Gazzar et al., 2017)。
化学合成和绿色化学
已经努力开发绿色合成程序,例如2-巯基-3-(3-甲氧基苯基)喹唑啉-4(3H)-酮的合成。一项研究报告了使用绿色化学方法的两步合成,包括深共熔溶剂(DES)和微波诱导合成,实现了59%的产率(Molnar et al., 2022)。
作用机制
Target of Action
Quinazolinones, the class of compounds to which it belongs, have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that quinazolinones can act as enzyme inhibitors, receptor antagonists, or ion channel modulators . The specific interactions and resulting changes would depend on the particular target.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones, it is likely that multiple pathways could be affected .
Result of Action
Quinazolinones have been shown to exhibit a range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
生化分析
Biochemical Properties
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell . The compound’s interaction with biomolecules often involves the formation of covalent bonds, particularly through its mercapto group, which can form disulfide bonds with cysteine residues in proteins .
Cellular Effects
The effects of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to a loss of activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions can result in significant changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
属性
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPCTQOUIEHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351740 | |
| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-19-3 | |
| Record name | 56671-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


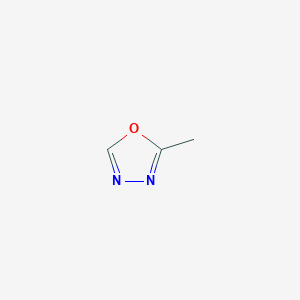
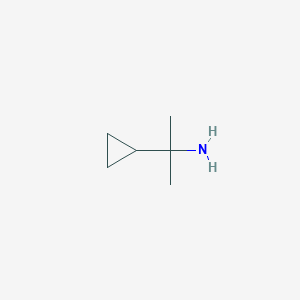
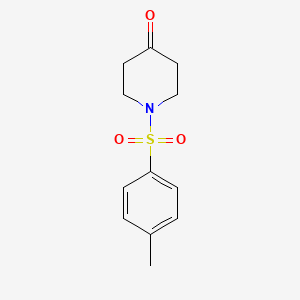
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
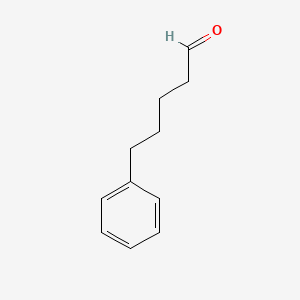
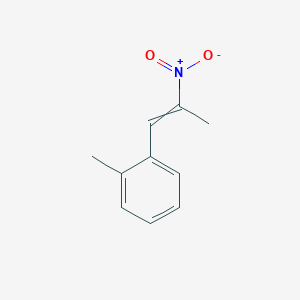
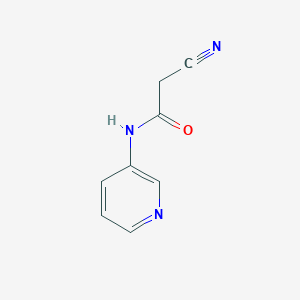
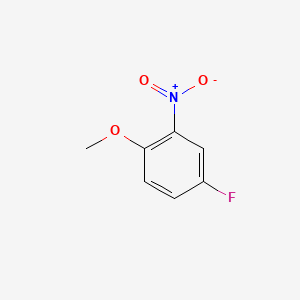

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)

